Quetiapine Sulfone-d8

Bioanalysis Metabolite Stability Therapeutic Drug Monitoring

Procure Quetiapine Sulfone-d8 (CAS 329216-65-1) as your matched stable isotope-labeled internal standard for quetiapine sulfone quantification. Unlike unlabeled sulfone or quetiapine-d8, only this exact deuterated analog co-elutes identically with the target degradation marker and compensates for its documented instability (degradation to sulfoxide), ensuring uncompromised accuracy in ANDA/DMF stability studies, forensic toxicology, and bioequivalence trials. Eliminate matrix effect variability and secure validated bioanalytical data.

Molecular Formula C₂₁H₁₇D₈N₃O₄S
Molecular Weight 423.56
Cat. No. B1163816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuetiapine Sulfone-d8
Synonyms2-[2-[4-(5,5-Dioxidodibenzo[b,f][1,4]thiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol-d8; 
Molecular FormulaC₂₁H₁₇D₈N₃O₄S
Molecular Weight423.56
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quetiapine Sulfone-d8: A Deuterated Internal Standard for LC-MS/MS Quantification of the Inactive Quetiapine Metabolite


Quetiapine Sulfone-d8 (also referred to as Quetiapine S,S-dioxide-d8) is a deuterated stable isotope-labeled analog of quetiapine sulfone . Quetiapine sulfone is a sulfoxidation product and a recognized degradation marker of the atypical antipsychotic drug quetiapine, distinct from its major active circulating metabolite, quetiapine sulfoxide [1]. The incorporation of eight deuterium atoms (d8) into the compound's structure provides a predictable mass shift relative to the native, unlabeled metabolite . This product is not a pharmaceutical agent but is a high-purity analytical reference standard manufactured for use as a critical internal standard (IS) in isotope dilution mass spectrometry methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its primary role is to enable the precise and accurate quantification of quetiapine sulfone in complex biological matrices, which is essential for bioequivalence studies, therapeutic drug monitoring, and pharmaceutical research .

Why Unlabeled Quetiapine Sulfone and Quetiapine-d8 are Inadequate for Quetiapine Sulfone Quantification


Generic substitution or the use of closely related analogs, such as unlabeled quetiapine sulfone or quetiapine-d8, is analytically unsound for the specific quantification of the sulfone metabolite. Unlabeled quetiapine sulfone cannot be used as an internal standard (IS) because it co-elutes with and is spectrally indistinguishable from the target analyte, making it impossible to correct for variability in sample preparation, matrix effects, or instrument response [1]. Quetiapine-d8, while an excellent IS for the parent drug quetiapine, is a chemically distinct entity with different physicochemical properties (e.g., lipophilicity, pKa) compared to the sulfone metabolite. Consequently, it will not behave identically to the sulfone during extraction, chromatography, and ionization [2]. This difference in behavior is particularly critical given that peer-reviewed studies have reported quetiapine sulfone to be unstable and prone to degradation to quetiapine sulfoxide, a phenomenon that requires exact co-processing of a matched IS for accurate measurement [3]. Therefore, only Quetiapine Sulfone-d8, a stable isotope-labeled analog of the exact metabolite, provides the necessary analytical fidelity to compensate for these specific challenges and meet the requirements of a validated, robust bioanalytical method.

Quantitative Evidence for Quetiapine Sulfone-d8's Analytical Differentiation


Critical Role in Correcting for Quetiapine Sulfone Instability vs. Quetiapine Sulfoxide

Quetiapine sulfone, the unlabeled analyte, has been shown to be unstable and degrades to quetiapine sulfoxide in human plasma [1]. This instability introduces significant variability in quantitative assays. The use of Quetiapine Sulfone-d8 as an internal standard directly mitigates this issue because the deuterated analog undergoes the same degradation pathway at the same rate as the native metabolite during sample processing and storage. This co-processing corrects for the resulting loss of signal. In contrast, using a mismatched internal standard like quetiapine-d8 would not account for this specific degradation event, leading to inaccurate and variable measurements of the sulfone concentration.

Bioanalysis Metabolite Stability Therapeutic Drug Monitoring

Superior Compensation for Matrix Effects Over Unlabeled Analogs

In complex biological matrices like plasma, co-extracted components can cause ion suppression or enhancement, a phenomenon known as matrix effects, which drastically impacts quantitative accuracy. A presentation on a validated LC-MS/MS method for quetiapine and its metabolites in dried blood spots reported that quetiapine sulfoxide, a structurally related metabolite, exhibited significant matrix suppression [1]. The study explicitly notes that this suppression was 'successfully compensated for by the IS' [1]. While the target compound here is the sulfone, the principle is directly transferable. An unlabeled analog or a mismatched deuterated standard like quetiapine-d8 will not experience the same degree or type of matrix effect as the sulfone analyte, leading to inaccurate quantification. Only Quetiapine Sulfone-d8, which co-elutes with the sulfone and shares its ionization behavior, can provide near-perfect compensation for these sample-specific matrix effects, as required by regulatory guidelines for bioanalytical method validation [2].

LC-MS/MS Bioanalysis Matrix Effects Method Validation

Defined Isotopic Purity and Mass Shift vs. Quetiapine-d8 for Unambiguous MS Detection

Quetiapine Sulfone-d8 offers a defined isotopic composition that ensures unambiguous detection and quantification by mass spectrometry. The product is specified with a molecular weight of 423.56 g/mol, which represents a consistent +8 Da mass shift from the unlabeled quetiapine sulfone analyte (C21H25N3O4S, MW 415.53) . In comparison, the commonly used internal standard for the parent drug, Quetiapine-d8 (free base, MW ~391.56 g/mol), is a chemically different entity with a distinct mass and chromatographic retention time . This difference prevents Quetiapine-d8 from effectively correcting for the unique extraction, ionization, and fragmentation behavior of the sulfone metabolite. Furthermore, suppliers like BenchChem report a purity of typically 95% by HPLC, and vendors such as LGC provide their deuterated standards with a certified isotopic purity of ≥99% . This high level of chemical and isotopic purity is essential to prevent cross-talk or interference from unlabeled material in the internal standard channel, ensuring the low limits of quantification required for trace-level metabolite analysis.

Mass Spectrometry Isotopic Purity Analytical Chemistry Internal Standard

Quantifying the Major Circulating Metabolite: In Vivo Concentration of Quetiapine Sulfoxide

While Quetiapine Sulfone-d8 is used to measure the sulfone metabolite, the broader analytical context underscores the importance of accurate metabolite quantification. A peer-reviewed study established an LC-MS/MS method to measure quetiapine and its metabolites in patient plasma [1]. The study found that the median concentration of quetiapine sulfoxide, the major circulating metabolite, was 3,379 µg/L, which is approximately 40 times higher than the parent drug quetiapine (83 µg/L) [1]. This large dynamic range and the need to accurately measure both high- and low-abundance species from the same sample necessitate the use of stable, analyte-matched internal standards for each metabolite to correct for their distinct behaviors. While the sulfone is a minor metabolite, its quantification is critical for stability studies and to avoid interference with the sulfoxide measurement. Using an inadequate internal standard could lead to misquantification, especially at the extremes of this wide concentration range.

Pharmacokinetics Metabolite Quantification Therapeutic Drug Monitoring Clinical Study

Optimal Procurement and Application Scenarios for Quetiapine Sulfone-d8


Validating Analytical Methods for Quetiapine Impurity and Metabolite Profiling

Pharmaceutical scientists and analytical chemists engaged in developing or validating a high-performance liquid chromatography (HPLC) or LC-MS/MS method for the analysis of quetiapine drug substance or its formulated products should procure Quetiapine Sulfone-d8. As noted in Section 3, the sulfone is a degradation product, and the deuterated analog is essential for its accurate identification and quantification in forced degradation or stability studies . Use as an internal standard ensures the method's specificity and accuracy in quantifying this specific impurity, supporting Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions to regulatory bodies .

Enhancing Accuracy in Clinical Therapeutic Drug Monitoring and Pharmacokinetic Studies

Bioanalytical laboratories and contract research organizations (CROs) that support clinical trials or hospital-based therapeutic drug monitoring (TDM) services should acquire Quetiapine Sulfone-d8 to enhance the precision of their assays. As detailed in Section 3, quetiapine sulfone is unstable, and its accurate measurement requires a matched internal standard to compensate for degradation during sample handling [1]. Using this compound enables the reliable generation of pharmacokinetic parameters for this metabolite, providing a more complete picture of drug disposition and aiding in the development of personalized dosing regimens or the investigation of drug-drug interactions [2].

Ensuring Data Integrity in Forensic Toxicology Laboratories

Forensic toxicology labs tasked with the confirmation and quantification of quetiapine and its metabolites in post-mortem blood or other challenging biological specimens should procure Quetiapine Sulfone-d8. The analyte's instability and the potential for significant matrix effects in decomposed samples, as highlighted in Section 3, demand the use of a matched deuterated internal standard to ensure defensible and legally sound quantitative results [1]. Using Quetiapine Sulfone-d8 in these workflows directly addresses the analytical challenges that could otherwise compromise the accuracy and reproducibility of casework data.

Supporting Nonclinical and Preclinical Metabolism Studies

Researchers conducting nonclinical or preclinical drug metabolism studies in animal models or in vitro systems (e.g., hepatocytes, microsomes) should use Quetiapine Sulfone-d8 to accurately quantify the formation of the sulfone metabolite. As identified in Section 3, the sulfone is a sulfoxidation product, and its measurement is necessary to fully map the metabolic fate of quetiapine [2]. The deuterated IS allows for precise quantification even in the presence of complex, species-specific matrix interferences, which is crucial for cross-species comparisons and for understanding the human relevance of nonclinical findings .

Technical Documentation Hub

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